2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure featuring multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings .
Scientific Research Applications
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in cellular processes and pathways, which are the basis for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-(4-methylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-isopropylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-tert-butylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
Uniqueness
What sets 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione apart from similar compounds is its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
94463-69-1 |
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Molecular Formula |
C20H14Cl2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2,5-dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H14Cl2O2/c1-2-12-8-10-14(11-9-12)16-18(22)19(23)15(17(21)20(16)24)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
BQPGAXMQMDPPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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